Isoleucyl-histidyl-leucyl-valyl-prolyl-carboxyamidomethylcysteinyl-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IHLP-CAMC-Arg is a synthetic peptide composed of nine amino acids, including isoleucine, histidine, leucine, valine, proline, cysteine, arginine, and two additional amino acids. It is synthesized by solid-phase peptide synthesis, a widely used method for creating peptides. IHLP-CAMC-Arg has been shown to have potential in scientific research applications, particularly in the field of molecular biology.
Mechanism of Action
IHLP-CAMC-Arg is a substrate for proteases, enzymes that break down proteins by cleaving peptide bonds. When IHLP-CAMC-Arg is cleaved by a protease, the carboxyamidomethylcysteine residue releases a fluorescent group, allowing for easy detection and measurement of protease activity.
Biochemical and physiological effects:
IHLP-CAMC-Arg has been shown to have no significant biochemical or physiological effects, making it a safe and reliable tool for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of IHLP-CAMC-Arg is its high sensitivity, which allows for the detection of even low levels of protease activity. It is also a stable and reliable substrate, making it suitable for long-term experiments. However, its use is limited to protease activity assays, and it may not be suitable for all proteases.
Future Directions
There are several potential future directions for IHLP-CAMC-Arg research. One direction is the development of new substrates with different fluorescent properties, allowing for the detection of multiple proteases simultaneously. Another direction is the modification of IHLP-CAMC-Arg to target specific proteases, making it a more specific and selective tool for scientific research.
In conclusion, IHLP-CAMC-Arg is a synthetic peptide with potential in scientific research applications. Its high sensitivity and reliability make it a valuable tool in protease activity assays. While its use is limited to protease activity assays, there are several potential future directions for IHLP-CAMC-Arg research.
Synthesis Methods
IHLP-CAMC-Arg is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids. The final product is then cleaved from the solid support and purified.
Scientific Research Applications
IHLP-CAMC-Arg has been used in various scientific research applications, including protein structure determination, enzyme kinetics studies, and protein-protein interaction analysis. It has also been used as a substrate for protease activity assays. Its ability to mimic natural substrates and its high sensitivity make it a valuable tool in these applications.
properties
CAS RN |
137593-44-3 |
---|---|
Product Name |
Isoleucyl-histidyl-leucyl-valyl-prolyl-carboxyamidomethylcysteinyl-arginine |
Molecular Formula |
C39H67N13O9S |
Molecular Weight |
894.1 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-amino-2-oxoethyl)sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H67N13O9S/c1-7-22(6)30(41)36(58)49-26(15-23-16-44-19-46-23)32(54)48-25(14-20(2)3)33(55)51-31(21(4)5)37(59)52-13-9-11-28(52)35(57)50-27(17-62-18-29(40)53)34(56)47-24(38(60)61)10-8-12-45-39(42)43/h16,19-22,24-28,30-31H,7-15,17-18,41H2,1-6H3,(H2,40,53)(H,44,46)(H,47,56)(H,48,54)(H,49,58)(H,50,57)(H,51,55)(H,60,61)(H4,42,43,45)/t22-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChI Key |
HUZMMLMUHRPCRT-QKDPGABGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CSCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CSCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Other CAS RN |
137593-44-3 |
sequence |
IHLVPXR |
synonyms |
IHLVPCCA Ile-His-Leu-Val-Pro-(CAM)Cys-Arg isoleucyl-histidyl-leucyl-valyl-prolyl-carboxyamidomethylcysteinyl-arginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.